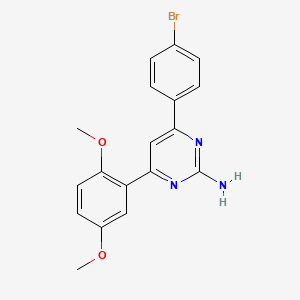
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine, commonly known as 4-FBP, is a heterocyclic aromatic compound with a wide range of applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, and as a tool to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
4-FBP has been used as a building block in the synthesis of various organic compounds, such as pyrimidine derivatives, benzodioxoles, and other heterocyclic compounds. It has also been used as a tool to study the biochemical and physiological effects of various compounds. For example, 4-FBP has been used to study the effects of benzodioxoles on the central nervous system, and to investigate the mechanism of action of pyrimidine derivatives on the cardiovascular system.
Mécanisme D'action
The exact mechanism of action of 4-FBP is not yet fully understood. However, it is believed to act as an agonist at the 5-HT3 receptor, which is a type of serotonin receptor. This suggests that 4-FBP may be able to modulate the activity of serotonin in the brain, which could potentially have therapeutic benefits.
Biochemical and Physiological Effects
4-FBP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of monoamines such as serotonin, norepinephrine, and dopamine, which could potentially have therapeutic benefits. It has also been shown to have anti-inflammatory and analgesic effects, and to act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-FBP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used as a building block in the synthesis of various organic compounds. It is also relatively safe to use, and has been shown to have a number of therapeutic effects. However, there are also some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and it has been shown to have some potential side effects.
Orientations Futures
There are a number of potential future directions for the use of 4-FBP in scientific research. Its mechanism of action could be further explored, and it could be tested in combination with other compounds to further investigate its biochemical and physiological effects. It could also be used in the synthesis of novel compounds, and its potential therapeutic effects could be investigated further. Finally, its potential side effects could be studied in more detail, in order to better understand its safety profile.
Méthodes De Synthèse
4-FBP can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-aminopyrimidine and 4-fluorobenzaldehyde in the presence of a base. This reaction is carried out in an aqueous solution at a temperature of 80-90°C, and the yield of 4-FBP is typically around 75%. Other methods for the synthesis of 4-FBP include the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate, and the reaction of 4-fluorobenzaldehyde with 2-amino-5-chloropyrimidine.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNXAUJJXKVCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














